3-Ethynyl-5-fluorobenzonitrile
Overview
Description
3-Ethynyl-5-fluorobenzonitrile is an organic compound with the molecular formula C9H4FN and a molecular weight of 145.14 g/mol. It is a light yellow solid and is primarily used for research purposes. This compound is known for its unique structure, which includes an ethynyl group (-C≡CH) attached to a fluorine-substituted benzene ring with a nitrile group (-C≡N).
Synthetic Routes and Reaction Conditions:
Halogenation and Subsequent Reactions: The synthesis of this compound often begins with the halogenation of benzene to produce fluorobenzene
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through controlled chemical reactions involving fluorobenzene and acetylene derivatives under specific conditions to ensure the formation of the ethynyl and nitrile groups.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives.
Substitution: Substitution reactions can occur at the fluorine or ethynyl positions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Derivatives with different functional groups at the fluorine or ethynyl positions.
Scientific Research Applications
3-Ethynyl-5-fluorobenzonitrile is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic uses and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Ethynyl-5-fluorobenzonitrile exerts its effects depends on its specific application. The exact pathways involved can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Ethynyl-5-fluorobenzonitrile is unique due to its combination of an ethynyl group and a fluorine atom on the benzene ring. Similar compounds include:
3-Ethynylbenzonitrile: Lacks the fluorine atom.
5-Fluorobenzonitrile: Lacks the ethynyl group.
3-Fluorobenzonitrile: Lacks both the ethynyl group and the fluorine atom at the 5-position.
Properties
IUPAC Name |
3-ethynyl-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FN/c1-2-7-3-8(6-11)5-9(10)4-7/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUGFKAMNCTGTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587475 | |
Record name | 3-Ethynyl-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872122-56-0 | |
Record name | 3-Ethynyl-5-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872122-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynyl-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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